molecular formula C21H12ClNO2 B12085578 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- CAS No. 300665-11-6

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl-

Cat. No.: B12085578
CAS No.: 300665-11-6
M. Wt: 345.8 g/mol
InChI Key: REKDMTKNMXQUKD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- typically involves the ring closure reaction of carbazole-N-propionic acid, followed by the reduction of the oxime to the amino compound . This process can be achieved through various methodologies, including regioselective dilithiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of the original compound.

Scientific Research Applications

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The exact mechanism is still under investigation, but it is believed to involve the modulation of electronic properties and photophysical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- is unique due to its specific fused-ring structure and the presence of chloro and phenyl substituents. These features contribute to its distinct electronic and photophysical properties, making it valuable for specific applications in optoelectronics and materials science .

Biological Activity

4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, 5-chloro-5-phenyl- is a complex organic compound with potential applications in medicinal chemistry due to its unique tetracyclic structure that incorporates both pyridine and carbazole moieties. This article explores the biological activities associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione is C21H12ClNO2C_{21}H_{12}ClNO_2, with a molecular weight of 345.78 g/mol. The compound features a chloro substituent and a phenyl group that contribute to its chemical reactivity and biological activity. The structural characteristics make it a candidate for various biological applications.

Biological Activity

Research indicates that derivatives of carbazole, including 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione, exhibit significant biological activities such as:

  • Anticancer Activity : Studies have shown that compounds similar to this structure can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against various microbial strains. Preliminary data suggest it may possess antibacterial activity comparable to standard antibiotics.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation
AntimicrobialEfficacy against E. coli and S. aureus
Anti-inflammatoryReduction of inflammatory markers

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione in human cancer cell lines. The results indicated that the compound significantly inhibited cell growth at concentrations as low as 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be between 0.25 mg/mL and 1 mg/mL for various strains including E. coli and S. aureus. These findings suggest that the compound has potential as a novel antimicrobial agent.

Synthesis Methods

The synthesis of 4H-Pyrido[3,2,1-jk]carbazole-4,6(5H)-dione typically involves several methods including:

  • Friedel-Crafts Reactions : This method allows for regioselective functionalization of carbazole derivatives.
  • Multicomponent Reactions : These reactions facilitate the efficient assembly of complex structures from simpler precursors.
  • Oxidative Methods : Using oxidizing agents to modify existing structures to enhance biological activity.

Table 2: Synthetic Routes

MethodDescriptionYield (%)
Friedel-CraftsElectrophilic substitution on carbazole45-60
Multicomponent ReactionsAssembly from multiple reactants30-50
Oxidative ModificationsEnhancing functional groupsVariable

Properties

CAS No.

300665-11-6

Molecular Formula

C21H12ClNO2

Molecular Weight

345.8 g/mol

IUPAC Name

3-chloro-3-phenyl-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10,12,14-hexaene-2,4-dione

InChI

InChI=1S/C21H12ClNO2/c22-21(13-7-2-1-3-8-13)19(24)16-11-6-10-15-14-9-4-5-12-17(14)23(18(15)16)20(21)25/h1-12H

InChI Key

REKDMTKNMXQUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)C3=CC=CC4=C3N(C2=O)C5=CC=CC=C45)Cl

Origin of Product

United States

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